molecular formula C22H19Cl2N5OS B4552324 [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone

Cat. No.: B4552324
M. Wt: 472.4 g/mol
InChI Key: SCLZAOKSQXBBIT-UHFFFAOYSA-N
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Description

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a 4-(2-thienylmethyl)piperazino moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure suggests potential as a probe for studying biological pathways.

    Medicine: It may serve as a lead compound for developing new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

The synthesis of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution with the 3,5-dichlorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the 4-(2-thienylmethyl)piperazino moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings or the piperazine moiety.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone include other pyrazolo[1,5-a]pyrimidine derivatives and compounds with similar substituents. These compounds may share some pharmacological properties but differ in their specific interactions and efficacy. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject for further research and development.

Properties

IUPAC Name

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5OS/c23-16-10-15(11-17(24)12-16)20-3-4-25-21-13-19(26-29(20)21)22(30)28-7-5-27(6-8-28)14-18-2-1-9-31-18/h1-4,9-13H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZAOKSQXBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone

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